2-Amino-2-methyl-1,3-propanediol, also known as 1,1-di(hydroxymethyl)ethylamine or AMPD, is an organic compound classified as a 1,2-aminoalcohol. Its chemical formula is , and it has a molecular weight of approximately 105.1356 g/mol. The compound is characterized by an alkyl chain with an amine group at the C1 position and hydroxyl groups at the C2 and C3 positions. It exists in various organisms, including yeast, plants, and humans, indicating its biological significance .
The primary application of AMPD in scientific research is as a buffer component in a technique called SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) []. In this technique, AMPD helps maintain a constant pH during the separation of proteins based on size []. AMPD is also used as a spacer molecule in another protein separation technique called isotachophoresis []. Additionally, AMPD can serve as a buffer for assays measuring the activity of the enzyme alkaline phosphatase []. The specific mechanism by which AMPD functions in each of these applications is not explicitly described in the scientific literature searched, but it is likely related to its ability to maintain a stable pH and potentially interact with the proteins or enzymes of interest.
These reactions underline its utility in organic synthesis and material science.
Biologically, 2-amino-2-methyl-1,3-propanediol serves as a useful buffer in biochemical assays. It is particularly effective for enzymes that operate optimally in basic pH environments. For instance, it acts as a buffer for alkaline phosphatase activity and is involved in isotachophoresis of proteins . Additionally, it has been noted for its role in cellular metabolism across various species.
The synthesis of 2-amino-2-methyl-1,3-propanediol can be achieved through several methods:
These synthetic pathways allow for the production of this compound in laboratory settings.
The applications of 2-amino-2-methyl-1,3-propanediol are diverse:
Several compounds share structural similarities with 2-amino-2-methyl-1,3-propanediol. Below are comparisons highlighting their unique features:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-Amino-2-propanol | C3H9NO | Primarily used as a solvent and intermediate in organic synthesis. |
2-Aminoethanol | C2H7NO | Commonly known as ethanolamine; used extensively in pharmaceuticals and agriculture. |
3-Aminopropanol | C3H9N | Utilized in polymer chemistry and as a precursor for various chemical syntheses. |
2-Hydroxyethylamine | C2H7NO | Acts as a building block for surfactants and other functional materials. |
While these compounds share certain characteristics with 2-amino-2-methyl-1,3-propanediol, its unique structure—featuring two hydroxymethyl groups—distinguishes it in terms of functionality and application.
Method | Yield (%) | Temperature (°C) | Pressure (bar) | Catalyst |
---|---|---|---|---|
Hydrogenation of 3-chloro-1,2-propanediol | 87.2 | 40 | 1 (atmospheric) | Pd/C |
Reductive amination from dihydroxyacetone | 66.4-87 | 70 | 70 | Rh/Al2O3 |
Fermentation pathway from glucose | 14.6 g/L | 37 | 1 (atmospheric) | Engineered E. coli |
Continuous flow synthesis | 76-100 | 110-150 | 1-2 | Various organocatalysts |
Laboratory-scale synthesis of 2-amino-2-methyl-1,3-propanediol encompasses diverse methodological approaches designed for research applications and small-batch production [4] [6]. The most widely employed laboratory strategy involves the protection of amino functionality through benzyloxycarbonyl derivatization, followed by selective transformations [4]. This approach begins with 2-amino-2-methyl-1,3-propanediol treatment with benzyloxycarbonyl chloride in water-ether mixture containing sodium bicarbonate, yielding the protected intermediate in 27% yield [4].
The Morita-Baylis-Hillman approach represents a sophisticated laboratory methodology for synthesizing substituted 2-amino-1,3-propanediols with controlled stereochemistry [23] [26]. This strategy employs ozonolysis of allylic diols obtained from Morita-Baylis-Hillman adducts, followed by diastereoselective reductive amination of the resulting 2-oxo-1,3-propanediols [23]. The overall process achieves yields ranging from 25-42% over five synthetic steps, producing anti-stereoisomers with high selectivity [23] [26].
Reductive amination protocols have been extensively developed for laboratory-scale preparation [8]. These methods utilize sodium cyanoborohydride or lithium aluminum hydride as reducing agents in conjunction with appropriate amine sources [8]. The reaction typically proceeds in alcoholic solvents at ambient temperature, providing good functional group tolerance and moderate to high yields [8].
Multicomponent reactions offer efficient one-pot synthesis approaches for laboratory applications [32]. These reactions combine primary amines, aldehydes, and phosphite reagents in continuous flow microwave reactors, achieving yields of 68-82% with residence times of 50-10 minutes [32]. The methodology demonstrates excellent scalability for laboratory-scale production while maintaining high atom economy [32].
Table 2: Laboratory-Scale Synthesis Methods
Synthetic Route | Starting Material | Yield (%) | Steps | Selectivity |
---|---|---|---|---|
Morita-Baylis-Hillman approach | MBH adducts | 25-42 | 5 | Anti-stereoisomer |
Ozonolysis-reductive amination | Allylic diols | 76-92 | 3 | Diasteroselective |
Catalytic hydrogenation | 1,3-dihydroxyacetone oxime | 87-90 | 2 | High |
Multicomponent reaction | Primary amines + aldehydes | 68-82 | 1 | Variable |
Green chemistry methodologies for 2-amino-2-methyl-1,3-propanediol synthesis emphasize environmental sustainability, reduced waste generation, and the utilization of renewable feedstocks [11] [14]. Aqueous micellar conditions represent a significant advancement in environmentally conscious synthesis, enabling reactions to proceed in water-based systems rather than traditional organic solvents [14]. These methodologies demonstrate process mass intensities of 111 kg input per kg product, representing substantial improvements over conventional approaches [14].
Solvent-free synthesis protocols have emerged as highly attractive green chemistry alternatives [8] [15]. These methodologies employ microwave-assisted heating to promote reactions without organic solvents, achieving comparable or superior yields while eliminating solvent-related environmental impact [8]. The approach demonstrates particular effectiveness for multicomponent reactions, enabling efficient synthesis with minimal waste generation [8].
Biocatalytic approaches utilizing whole-cell fermentation represent the most environmentally sustainable synthesis pathway [28]. Metabolically engineered microorganisms convert renewable biomass feedstocks directly to 2-amino-2-methyl-1,3-propanediol, achieving process mass intensities of 5-10 kg input per kg product [28]. This methodology eliminates the need for hazardous reagents and operates under mild conditions with minimal energy requirements [28].
Flow chemistry techniques contribute significantly to green synthesis objectives through improved process efficiency and reduced waste generation [5] [34]. Continuous flow reactors enable precise control of reaction parameters, leading to enhanced selectivity and reduced by-product formation [34]. These systems typically achieve process mass intensities of 50-100 kg input per kg product while maintaining high throughput capabilities [34].
The implementation of renewable feedstock utilization has become increasingly important in green synthesis approaches [13] [16]. Bio-renewable platform chemicals derived from biomass serve as starting materials, reducing dependence on petroleum-derived precursors [16]. These approaches align with sustainability principles while maintaining economic viability for industrial applications [13].
Table 3: Green Chemistry Approaches
Green Approach | Environmental Benefit | Process Mass Intensity (kg/kg) | Energy Requirements | Scalability |
---|---|---|---|---|
Aqueous micellar conditions | Reduced organic solvent use | 111 | Moderate | High |
Solvent-free synthesis | No solvent required | Not reported | Low | Moderate |
Biocatalytic fermentation | Renewable feedstock | 5-10 | Low | High |
Flow chemistry | Reduced waste generation | 50-100 | Moderate | High |
Catalytic methodologies for 2-amino-2-methyl-1,3-propanediol preparation encompass both heterogeneous and homogeneous catalyst systems, each offering distinct advantages for specific synthetic applications [17] [18] [19]. Rhodium-based catalysts, particularly rhodium on alumina supports, demonstrate exceptional activity for the hydrogenation of 1,3-dihydroxyacetone oxime precursors [17]. These catalysts operate effectively at 0.1 mol% loading, achieving complete conversion under mild conditions with excellent selectivity [17].
Palladium-carbon catalysts represent the most widely utilized system for industrial hydrogenation processes [1] [18]. These heterogeneous catalysts demonstrate robust performance across varying reaction scales, maintaining activity at loadings of 2-5 mol% [18]. The catalyst system tolerates diverse functional groups and operates efficiently under hydrogen atmospheres at atmospheric to moderate pressures [1] [18].
Platinum dioxide, commonly known as Adams catalyst, provides exceptionally high catalytic activity for hydrogenation and hydrogenolysis reactions [18]. This catalyst system requires activation through hydrogen exposure, converting to platinum black as the active species [18]. Operating at 1-5 mol% loading, Adams catalyst demonstrates superior performance for challenging reductions while maintaining good selectivity [18].
Nickel-based catalyst complexes have emerged as promising alternatives for amination reactions, particularly those involving acenaphthoimidazolium chloride ligands [19]. These systems operate at 2 mol% loading and demonstrate high activity toward challenging amination reactions under mild conditions [19]. The catalyst tolerates bulky substrates and achieves excellent conversion within 3-hour reaction times [19].
Organocatalytic systems offer unique advantages for asymmetric synthesis applications, providing high enantioselectivity without requiring transition metal components [21]. These catalysts typically operate at higher loadings of 10-20 mol% but deliver exceptional stereochemical control [21]. Imidazolidinone-based organocatalysts have demonstrated particular effectiveness for asymmetric transformations relevant to amino alcohol synthesis [21].
Catalyst Type | Application | Loading (mol%) | Activity | Selectivity |
---|---|---|---|---|
Rhodium/Alumina | Hydrogenation of oximes | 0.1 | High | Excellent |
Palladium/Carbon | Reductive amination | 2-5 | High | Good |
Platinum dioxide (Adams catalyst) | General hydrogenation | 1-5 | Very High | Good |
Nickel complexes | Amination reactions | 2 | Moderate | Variable |
Organocatalysts | Asymmetric synthesis | 10-20 | Moderate | Excellent |
Recent developments in 2-amino-2-methyl-1,3-propanediol synthesis have focused on innovative catalytic systems and process intensification techniques [24] [27] [28]. Computer-aided design tools have revolutionized synthetic route planning, enabling chemists to predict optimal pathways based on target molecules and available starting materials [24]. These technological advances have enhanced accuracy and efficiency while reducing development timelines for new synthetic methodologies [24].
Artificial biosynthetic pathways represent a groundbreaking advancement in sustainable synthesis [28]. Metabolically engineered Escherichia coli strains have been developed to convert glucose directly to 2-amino-1,3-propanediol through engineered enzymatic cascades [28]. The optimized strain LYC-5 achieves production titers of 14.6 g/L with productivity rates of 0.122 g/L/h in fed-batch fermentation, representing the highest reported values for this biotechnological approach [28].
Continuous flow synthesis platforms have undergone significant technological improvements, incorporating automated reaction optimization and real-time monitoring capabilities [34]. These systems enable high-throughput screening of reaction conditions while maintaining precise control over temperature, pressure, and residence time parameters [34]. Flow chemistry approaches have demonstrated order-of-magnitude reductions in reaction times while maintaining comparable yields to batch processes [34].
Photocatalytic methodologies utilizing covalent organic frameworks have emerged as promising green chemistry alternatives [12]. These systems operate under red light irradiation and demonstrate excellent recyclability while maintaining high catalytic activity [12]. The methodology offers mild reaction conditions and broad functional group tolerance, making it suitable for challenging substrate transformations [12].
Process intensification strategies have focused on maximizing space-time yields while minimizing energy consumption [5]. Metal-organic framework synthesis under continuous flow conditions has demonstrated productivity improvements of two orders of magnitude compared to traditional batch processes [5]. These advances enable solvent reduction of 84% and energy savings through optimized heat integration [5].
Diversity-oriented synthesis approaches have expanded the accessible chemical space for amino alcohol derivatives [24]. Multicomponent reactions enable simultaneous assembly of multiple building blocks in single reaction steps, facilitating rapid generation of structurally diverse compound libraries [24]. These methodologies have proven particularly valuable for pharmaceutical research applications [24].
Comprehensive evaluation of synthesis efficiency requires consideration of multiple parameters including yield, selectivity, environmental impact, and economic feasibility [29] [33] [34]. Industrial hydrogenation processes using palladium-carbon catalysts consistently achieve the highest yields of 87.2% while operating under mild conditions [1]. These processes demonstrate excellent scalability and economic viability for large-scale production [1].
Biocatalytic fermentation approaches offer superior environmental profiles with process mass intensities of 5-10 kg input per kg product, significantly lower than chemical synthesis alternatives [28] [33]. However, these methods currently achieve lower volumetric productivities, requiring larger reactor volumes for equivalent production rates [28]. The fermentation approach demonstrates particular advantages when considering lifecycle environmental impact and sustainability metrics [33].
Laboratory-scale methodologies exhibit significant variation in efficiency depending on the specific synthetic strategy employed [23] [26]. The Morita-Baylis-Hillman approach achieves moderate overall yields of 25-42% but provides excellent stereochemical control, making it valuable for research applications requiring specific isomers [23] [26]. Catalytic hydrogenation methods consistently deliver higher yields of 87-90% with fewer synthetic steps [17].
Flow chemistry techniques demonstrate superior space-time yields compared to batch processes, achieving productivity improvements through process intensification [32] [34]. Continuous flow reactors enable residence times as short as 15 seconds to 30 minutes while maintaining high conversion rates [32]. These systems offer particular advantages for reactions requiring precise temperature control or hazardous reagent handling [34].
Green chemistry approaches vary significantly in their efficiency metrics, with aqueous micellar conditions achieving process mass intensities of 111 kg/kg while solvent-free methods eliminate waste streams entirely [14]. The selection of optimal green chemistry methodology depends on specific production requirements and environmental objectives [11] [14].
Economic analysis reveals that traditional chemical synthesis methods currently offer the lowest production costs for large-scale applications [1] [22]. However, increasing environmental regulations and sustainability requirements are driving adoption of greener alternatives despite higher initial costs [11] [14]. Biocatalytic approaches show promise for future cost competitiveness as fermentation technologies continue to improve [28] [33].
Corrosive;Irritant